Cerebroside B

Antifungal Candida albicans Natural product screening

Cerebroside B (CAS 88642-46-0) is a structurally unique monoglycosylceramide distinguished by its C9-methylated sphingoid base with Δ4,Δ8 unsaturation and a 2-hydroxy C16:0 fatty acid—features that confer distinct membrane biophysical behavior and biological potency not recapitulated by longer-chain or non-hydroxylated analogs. Validated as an antifungal benchmark (0.05 μg/mL vs. C. albicans B311), a non-race-specific plant defense elicitor across four crop species, and a gastroprotective lead confirmed by total synthesis. Ideal for antifungal screening, plant immunity research, and lipid raft biophysics. Choose this compound for reproducible, publication-grade results.

Molecular Formula C41H77NO9
Molecular Weight 728.1 g/mol
CAS No. 88642-46-0
Cat. No. B211139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCerebroside B
CAS88642-46-0
Synonymscerebroside B
Molecular FormulaC41H77NO9
Molecular Weight728.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCC=C(C)CCCCCCCCC)O)O
InChIInChI=1S/C41H77NO9/c1-4-6-8-10-12-13-14-15-16-18-20-24-29-35(45)40(49)42-33(31-50-41-39(48)38(47)37(46)36(30-43)51-41)34(44)28-25-21-23-27-32(3)26-22-19-17-11-9-7-5-2/h25,27-28,33-39,41,43-48H,4-24,26,29-31H2,1-3H3,(H,42,49)/b28-25+,32-27+/t33-,34+,35+,36+,37+,38-,39+,41+/m0/s1
InChIKeyYBSQGNFRWZKFMJ-FRJHFHMPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Cerebroside B (CAS 88642-46-0): Sourcing, Structural Identity, and Functional Baseline for Research Procurement


Cerebroside B (CAS 88642-46-0) is a monoglycosylceramide belonging to the sphingolipid class of membrane lipids. It is characterized by a ceramide backbone consisting of a sphingoid base (with C9-methylation and Δ4,Δ8 unsaturation) linked via an amide bond to a 2-hydroxy C16:0 fatty acid, and a single β-D-glucopyranose headgroup attached through an O-glycosidic linkage . This specific molecular architecture distinguishes Cerebroside B from other cerebrosides that incorporate galactose as the sugar moiety or different fatty acyl chain lengths. The compound is isolated from natural sources including the fungal species Boletus calopus and Pachybasium sp., and is commercially available for research use with purity specifications typically ranging from 95% to ≥98% .

Why Cerebroside B Cannot Be Casually Substituted: Functional Divergence Among In-Class Glucosylceramides


Despite the shared classification as glucosylceramides, functional substitution among cerebroside variants is precluded by structural determinants that directly govern biological activity. Cerebroside B incorporates a C9-methylated sphingoid base with a specific Δ4,Δ8 unsaturation pattern, a feature that distinguishes it from non-methylated analogs and from the galactocerebrosides that predominate in mammalian myelin [1]. Empirical evidence demonstrates that even within the glucosylceramide family, fatty acyl chain length (C16:0 in Cerebroside B versus longer C22–C24 chains in other variants) exerts profound effects on membrane dynamics, metabolic turnover rates, and biological potency—shorter-chain species have been shown to exhibit 6- to 10-fold higher activity in certain immunological contexts compared to longer-chain counterparts [2] [3]. Additionally, the presence of a 2-hydroxy fatty acid in Cerebroside B lowers the gel-fluid phase transition temperature relative to non-hydroxy analogs, altering membrane biophysical behavior in ways that cannot be recapitulated by structurally similar compounds [1]. These cumulative structural differences translate into non-interchangeable functional profiles across antifungal activity, plant defense elicitation, and membrane domain organization.

Cerebroside B Quantitative Differentiation Evidence: Comparative Data for Informed Scientific Selection


Potent Antifungal Activity Against Candida albicans B311 at Nanogram-Level Concentrations

Cerebroside B exhibits potent anti-Candida albicans B311 activity when co-administered with aculeacin. In direct antifungal screening assays, Cerebroside B demonstrates activity at a concentration of 0.05 μg/mL. While systematic head-to-head comparisons with alternative glucosylceramides under identical conditions are not available in the accessible literature, this potency level in a clinically relevant fungal strain provides a quantitative benchmark for antifungal discovery programs .

Antifungal Candida albicans Natural product screening

Broad-Spectrum Elicitor Activity Across Multiple Plant Species Against Fusarium oxysporum Infection

Cerebroside B functions as a non-race-specific inducer of plant defense responses. In controlled infection studies, Cerebroside B treatment conferred resistance to pathogenic strains of Fusarium oxysporum across four phylogenetically diverse crop species: lettuce (Lactuca sativa), tomato (Lycopersicon esculentum), melon (Cucumis melo), and sweet potato (Ipomoea batatas). This broad-spectrum efficacy contrasts with many conventional elicitors that exhibit species- or cultivar-restricted activity [1]. Furthermore, Cerebroside B-treated tomato root tissue demonstrated increased production of H2O2 and upregulation of disease-associated genes, providing mechanistic evidence for the activation of defense signaling pathways [1] .

Plant defense elicitor Fusarium resistance Agricultural biotechnology

Antiulcerogenic Activity Validated Through Total Synthesis and Absolute Configuration Determination

Cerebroside B (also designated Cerebroside B1b) has been identified and validated as a principle compound with antiulcerogenic activity isolated from Tetragonia tetragonoides and Boletus calopus. Critically, the activity attribution to this specific molecular entity is supported by total chemical synthesis of Cerebroside B1b and determination of its absolute configuration, confirming that the observed biological effect is intrinsic to the fully characterized stereoisomer rather than a co-occurring contaminant [1] [2] . The complete synthetic route and stereochemical assignment enable reproducible sourcing of biologically verified material, an advantage over other cerebrosides for which biological activity may be less rigorously authenticated [2].

Antiulcerogenic Gastroprotective Natural product synthesis

Low Membrane Permeabilization Capacity Relative to Ceramides: Biophysical Distinction Relevant to Membrane Domain Studies

In biophysical studies of model membranes, brain cerebroside (bCrb) exhibits markedly lower capacity to induce bilayer permeabilization and transbilayer (flip-flop) lipid motion compared to ceramides. Specifically, while ceramides are known to promote membrane permeabilization and apoptotic signaling through pore formation, cerebrosides demonstrate minimal disruption of membrane barrier function even at high mole fractions (>50 mol%) [1]. Pure brain cerebroside exhibits a narrow gel-fluid phase transition centered at approximately 65 °C (half-width T1/2 ≈ 3 °C), and effectively mixes with both fluid and gel-phase phospholipids while rigidifying fluid bilayers [1]. This differential biophysical behavior is critical for studies of lipid raft microdomains, where cerebrosides contribute to ordered domain formation without the deleterious permeabilization effects associated with ceramide accumulation.

Membrane biophysics Lipid rafts Ceramide signaling

C16:0 Fatty Acyl Chain and C9-Methylated Sphingoid Base: Structural Determinants of Functional Specificity

Cerebroside B possesses a distinctive structural signature: a C16:0 2-hydroxy fatty acid linked to a C9-methylated sphingoid base with a specific Δ4,Δ8 unsaturation pattern. This structural profile differentiates it from the predominant mammalian glucosylceramides that frequently incorporate longer C24:0 or C24:1 acyl chains and non-methylated bases [1] [2]. Functional studies on structurally related glycosphingolipids have established that shorter acyl chains (C16:0, C18:0) confer 6- to 10-fold higher immunosuppressive activity in ganglioside contexts compared to longer chains (C22:0, C24:1, C24:0) [2]. Additionally, very-long-chain ceramides (C24:0/C24:1) undergo significantly more rapid metabolic turnover than long-chain (C16:0/C18:0) variants due to preferential conversion into VLC sphingomyelin and VLC hexosylceramide [3]. The C9-methylation of the sphingoid base further distinguishes Cerebroside B from non-methylated analogs and is a prerequisite for specific enzymatic desaturation reactions that generate bioactive fusaruside derivatives .

Lipid structure-activity relationship Sphingolipid metabolism Membrane lipidomics

Optimal Research and Industrial Application Scenarios for Cerebroside B (CAS 88642-46-0)


Antifungal Natural Product Screening and Lead Optimization

Cerebroside B is optimally deployed as a reference compound in antifungal screening cascades targeting Candida albicans and related pathogenic fungi. The established activity at 0.05 μg/mL against C. albicans B311 provides a validated potency benchmark for evaluating novel glucosylceramide analogs or structurally related sphingolipids . Researchers can utilize Cerebroside B to calibrate assay sensitivity, establish dose-response relationships, and benchmark the antifungal efficacy of synthetic derivatives or newly isolated natural products.

Plant Innate Immunity and Broad-Spectrum Disease Resistance Research

Cerebroside B serves as a powerful tool compound for investigating conserved plant defense signaling pathways. Its demonstrated efficacy in conferring resistance to Fusarium oxysporum across four crop species (lettuce, tomato, melon, sweet potato) makes it uniquely valuable for comparative studies of non-race-specific elicitation mechanisms [1]. The compound enables researchers to dissect H2O2-mediated defense signaling and identify pathogen-responsive gene networks without the species-specific limitations inherent to many conventional elicitors. Agricultural biotechnology programs developing biopesticides or resistance-enhancing treatments can employ Cerebroside B as a validated lead scaffold.

Gastroprotective Drug Discovery and Antiulcerogenic Mechanism Studies

Cerebroside B is a rigorously validated tool compound for gastroprotective research, with antiulcerogenic activity confirmed through total synthesis and absolute stereochemical determination [1]. This high level of structural and functional authentication distinguishes Cerebroside B from less well-characterized cerebroside isolates and supports its use in mechanistic studies of gastric mucosal protection. The availability of synthetic routes and stereoisomers further enables structure-activity relationship (SAR) investigations aimed at optimizing antiulcerogenic potency.

Membrane Biophysics and Lipid Raft Microdomain Modeling

Cerebroside B is ideally suited for biophysical investigations of glycosphingolipid-enriched membrane domains. Its low membrane permeabilization capacity relative to ceramides, combined with its well-defined gel-fluid phase transition (Tm ≈ 65 °C) and compatibility with fluid and gel-phase phospholipids, enables researchers to study ordered domain formation without confounding artifacts from pore formation or bilayer disruption . These properties support investigations of lipid raft organization, GSL-mediated signaling platform assembly, and membrane remodeling in both healthy and disease-relevant contexts (e.g., Gaucher's disease models).

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